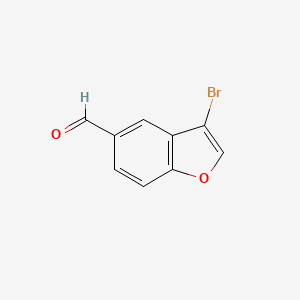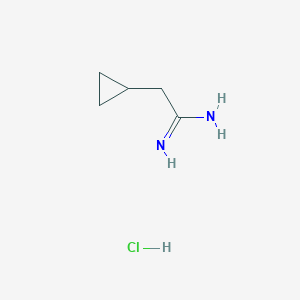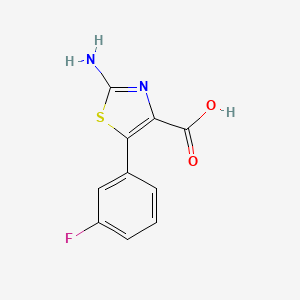![molecular formula C11H14Br2F3N3 B1529033 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide CAS No. 1432053-82-1](/img/structure/B1529033.png)
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide
Overview
Description
“1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s important to note that the compound contains a pyridyl group (a basic aromatic ring with nitrogen), a bromine atom, and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), which may influence its properties and reactivity23.
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed reactions4. However, the specific synthesis process for “1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide” is not available in the searched resources.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, related compounds like “1-Bromo-3-fluoro-5-(trifluoromethyl)benzene” have been studied5. The presence of the bromine atom and the trifluoromethyl group can significantly influence the compound’s electronic structure and reactivity.Chemical Reactions Analysis
Specific chemical reactions involving “1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide” are not available in the searched resources. However, similar compounds are known to participate in various reactions. For instance, “5-Bromo-3-(trifluoromethyl)-2-pyridinol” is involved in various chemical reactions6.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide” are not directly available. However, related compounds like “5-Bromo-3-(trifluoromethyl)-2-pyridinol” have a molecular weight of 241.993 Da6.Scientific Research Applications
Discovery of Inhibitors
R. Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identifying critical functional groups essential for high potency and selectivity. This research provides insights into the design of potent inhibitors with good oral exposure for potential therapeutic applications (Thalji et al., 2013).
Novel Synthesis Methods
Qiang Wang et al. (2006) developed a one-pot bromo- and chloro-methylation method for 5-substituted salicylaldehydes, demonstrating a convenient approach to attach functional arms to salicylaldehydes for further applications in organic and coordination chemistry. This method includes the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).
Anticonvulsant and Antimicrobial Activities
M. Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their potential anticonvulsant activity. This study not only assessed the neurological effects but also explored the antimicrobial activities of these compounds, highlighting the versatility of piperazine derivatives in therapeutic research (Aytemir et al., 2004).
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines
Mateus Mittersteiner et al. (2019) reported on the synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one for the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, providing a wide array of compounds with high chemo- and regioselectivity (Mittersteiner et al., 2019).
Safety And Hazards
Specific safety and hazard information for this compound is not available. However, similar compounds are known to cause skin irritation and serious eye irritation8.
Future Directions
The future directions for the study and application of this compound are not directly available. However, similar compounds are being studied for various applications91011.
Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data on the specific compound “1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide”. For a more detailed and accurate analysis, further research and studies are needed.
properties
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.BrH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWWJBRTKYDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide | |
CAS RN |
1432053-82-1 | |
| Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




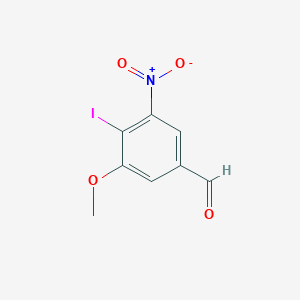
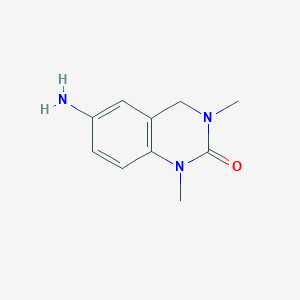
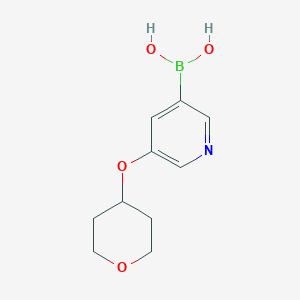
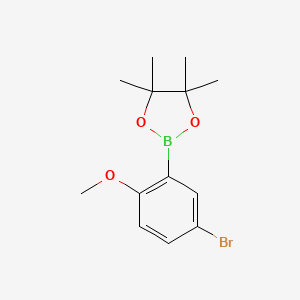
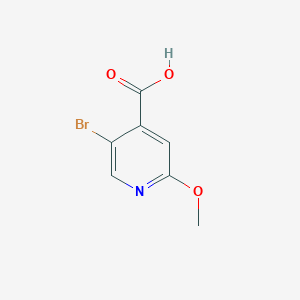
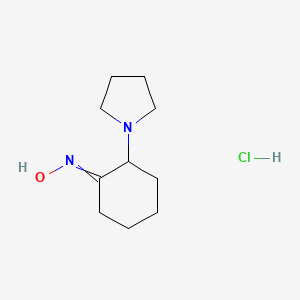
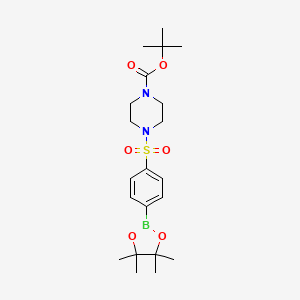
![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)
